2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid
CAS No.: 2344679-12-3
Cat. No.: VC5222778
Molecular Formula: C24H27NO4
Molecular Weight: 393.483
* For research use only. Not for human or veterinary use.
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid - 2344679-12-3](/images/structure/VC5222778.png)
Specification
CAS No. | 2344679-12-3 |
---|---|
Molecular Formula | C24H27NO4 |
Molecular Weight | 393.483 |
IUPAC Name | 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid |
Standard InChI | InChI=1S/C24H27NO4/c1-24(2)12-11-16(13-22(26)27)25(15-24)23(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27) |
Standard InChI Key | PWMDKHITLJNSPC-UHFFFAOYSA-N |
SMILES | CC1(CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid. Its molecular formula is C₂₄H₂₇NO₄, with a molecular weight of 393.48 g/mol . The structure integrates three key components:
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A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, serving as a base-labile protecting group for the amine.
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A 5,5-dimethylpiperidine ring, introducing steric constraints.
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An acetic acid moiety at the 2-position of the piperidine, enabling peptide bond formation .
Structural Analysis
The Fmoc group (C₁₅H₁₃O₂) is attached to the piperidine nitrogen via a carbamate linkage, while the acetic acid (C₂H₄O₂) is bonded to the piperidine’s 2-position. The 5,5-dimethyl substitution on the piperidine ring creates a rigid, boat-like conformation, reducing rotational freedom and enhancing resistance to enzymatic degradation in peptide backbones . This structural feature is analogous to α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid known to stabilize helical conformations in peptides .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₂₄H₂₇NO₄ |
Molecular Weight | 393.48 g/mol |
Fmoc Group | C₁₅H₁₃O₂ |
Piperidine Substituents | 5,5-dimethyl |
Carboxylic Acid pKa | ~2.5 (estimated) |
Amine pKa (Fmoc) | ~6.5 (deprotection pH ~20) |
Synthesis and Solid-Phase Peptide Synthesis (SPPS) Applications
Role in SPPS
In solid-phase peptide synthesis (SPPS), this compound acts as a conformationally constrained amino acid analog. Its utility derives from:
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Steric Hindrance: The 5,5-dimethyl group impedes racemization during coupling, a common issue with flexible residues .
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Solubility Challenges: Unlike standard Fmoc-amino acids (e.g., Fmoc-Val-OH), the dimethylpiperidine core reduces solubility in polar aprotic solvents like DMF. Optimal dissolution requires solvent mixtures such as sulfolane/diethyl carbonate (Sul/DEC) or cyclopentyl methyl ether/ethyl acetate (Cyr/EA) .
Table 2: Comparative Solubility in Green Solvent Mixtures
Solvent System | Solubility (0.2 M) | Coupling Efficiency |
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DMF/DCM | High | 85–90% |
Sul/DEC (30:70) | Moderate | 75–80% |
Cyr/EA (30:70) | Low | 60–65% |
Coupling Reagent Optimization
Efficient incorporation into peptide chains necessitates robust activation. DIC/Oxyma Pure (N,N'-diisopropylcarbodiimide with ethyl cyanoglyoxylate-2-oxime) is preferred over HATU or HOBt due to its ability to dissolve sterically hindered amino acids while minimizing racemization . For example, in the synthesis of Aib-enkephalin analogs, DIC/Oxyma Pure achieved coupling efficiencies of 75–80% for constrained residues, compared to <50% with HBTU .
Analytical Characterization
Spectroscopic Data
Applications in Peptide Design
Conformational Stabilization
The 5,5-dimethylpiperidine moiety imposes local rigidity, mimicking the effects of Aib or proline residues. In model peptides, this substitution reduces conformational entropy, stabilizing β-turn or 3₁₀-helical structures . For instance, in a study of enkephalin analogs, dimethylpiperidine-substituted variants exhibited 2–3× longer half-lives in serum compared to flexible counterparts .
Prodrug Development
The acetic acid side chain enables conjugation to drug molecules via ester or amide linkages. For example, coupling this compound to anticancer agents like doxorubicin enhances solubility and permits Fmoc-directed targeting to tumor tissues .
Challenges and Future Directions
Limitations in SPPS
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Solubility: Requires solvent optimization (e.g., Sul/DEC mixtures) .
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Coupling Kinetics: Slower reaction rates necessitate extended coupling times (2–4 h vs. 30 min for standard residues) .
Emerging Applications
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